molecular formula C6H7BrN2O2 B2465359 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetic acid CAS No. 1310379-31-7

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetic acid

Cat. No.: B2465359
CAS No.: 1310379-31-7
M. Wt: 219.038
InChI Key: FLNLRCCADIMTTA-UHFFFAOYSA-N
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Description

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetic acid: is an organic compound with the molecular formula C6H7BrN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms

Scientific Research Applications

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the preparation of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 , indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetic acid typically involves the following steps:

    Bromination of 1-methylpyrazole: The starting material, 1-methylpyrazole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to obtain 4-bromo-1-methylpyrazole.

    Carboxylation: The brominated product is then subjected to carboxylation using a suitable carboxylating agent such as carbon dioxide in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is typically performed under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acid derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide can be used for this purpose.

    Reduction Reactions: The compound can be reduced to form corresponding alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); reaction temperatures ranging from room temperature to reflux.

    Oxidation: Potassium permanganate, chromium trioxide; solvents like water or acetic acid; reaction temperatures ranging from room temperature to reflux.

    Reduction: Lithium aluminum hydride, sodium borohydride; solvents like tetrahydrofuran (THF) or ethanol; reaction temperatures ranging from room temperature to reflux.

Major Products

    Substitution: Azido, cyano, or amino derivatives of this compound.

    Oxidation: Corresponding carboxylic acid derivatives.

    Reduction: Corresponding alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole: A similar compound lacking the acetic acid group.

    2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetic acid: A similar compound with a chlorine atom instead of a bromine atom.

    2-(4-Bromo-1H-pyrazol-5-yl)acetic acid: A similar compound lacking the methyl group.

Uniqueness

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetic acid is unique due to the presence of both a bromine atom and a carboxylic acid group in its structure. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound with diverse applications in scientific research.

Properties

IUPAC Name

2-(4-bromo-2-methylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-9-5(2-6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNLRCCADIMTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310379-31-7
Record name 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)acetic acid
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